molecular formula C14H14N2O2 B515151 N-(3-acetamidonaphthalen-2-yl)acetamide CAS No. 342043-22-5

N-(3-acetamidonaphthalen-2-yl)acetamide

Cat. No.: B515151
CAS No.: 342043-22-5
M. Wt: 242.27g/mol
InChI Key: LSHZJVPFDGODCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidonaphthalen-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidonaphthalen-2-yl)acetamide typically involves the acylation of 3-amino-2-naphthol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidonaphthalen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino-naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-acetamidonaphthalen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(3-acetamidonaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetamidonaphthalen-1-yl)acetamide
  • N-(4-acetamidonaphthalen-3-yl)acetamide
  • N-(1-acetamidonaphthalen-2-yl)acetamide

Uniqueness

N-(3-acetamidonaphthalen-2-yl)acetamide is unique due to its specific substitution pattern on the naphthalene ring. This unique structure can result in distinct chemical and biological properties compared to its isomers. For instance, the position of the acetamido group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(3-acetamidonaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9(17)15-13-7-11-5-3-4-6-12(11)8-14(13)16-10(2)18/h3-8H,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHZJVPFDGODCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C=C1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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